3-(4-(4-ethoxyphenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole
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Overview
Description
3-[4-(4-ETHOXYPHENYL)-5-[(3-METHYLBUTYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-ETHOXYPHENYL)-5-[(3-METHYLBUTYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE typically involves multiple steps, starting with the preparation of the triazole core. One common method involves the reaction of isothiocyanates with hydrazides to form 1,2,4-triazoles .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-ETHOXYPHENYL)-5-[(3-METHYLBUTYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the triazole ring to a triazoline or triazolidine, depending on the reducing conditions.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the triazole or indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce triazolines or triazolidines .
Scientific Research Applications
3-[4-(4-ETHOXYPHENYL)-5-[(3-METHYLBUTYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 3-[4-(4-ETHOXYPHENYL)-5-[(3-METHYLBUTYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the indole moiety can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-({[4-(4-ETHOXYPHENYL)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)BENZOIC ACID
- 2-{[4-(4-ETHOXYPHENYL)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 3-[4-(4-ETHOXYPHENYL)-5-[(3-METHYLBUTYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl and methylbutylsulfanyl groups, along with the indole moiety, allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H26N4OS |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
3-[4-(4-ethoxyphenyl)-5-(3-methylbutylsulfanyl)-1,2,4-triazol-3-yl]-1H-indole |
InChI |
InChI=1S/C23H26N4OS/c1-4-28-18-11-9-17(10-12-18)27-22(25-26-23(27)29-14-13-16(2)3)20-15-24-21-8-6-5-7-19(20)21/h5-12,15-16,24H,4,13-14H2,1-3H3 |
InChI Key |
FVQUQQXOWMQEAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCCC(C)C)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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